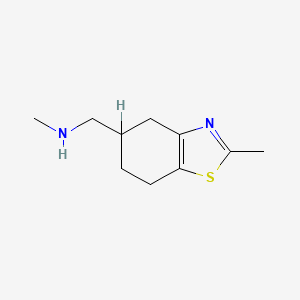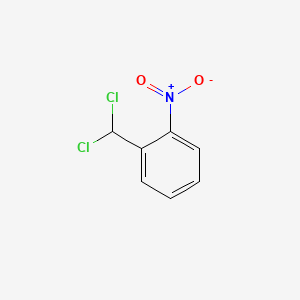![molecular formula C8H9ClO3S B1618118 Anisole, p-[(chloromethyl)sulfonyl]- CAS No. 7205-96-1](/img/structure/B1618118.png)
Anisole, p-[(chloromethyl)sulfonyl]-
概要
説明
Anisole, p-[(chloromethyl)sulfonyl]- is an organic compound with the molecular formula C8H9ClO3S It is a derivative of anisole, where the para position of the benzene ring is substituted with a chloromethylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
Anisole, p-[(chloromethyl)sulfonyl]- can be synthesized through a multi-step process. One common method involves the chloromethylation of anisole, followed by sulfonylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting p-chloromethyl anisole is then treated with a sulfonylating agent, such as chlorosulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of anisole, p-[(chloromethyl)sulfonyl]- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Anisole, p-[(chloromethyl)sulfonyl]- undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include p-(alkoxymethyl)sulfonyl anisole, p-(thiomethyl)sulfonyl anisole, and p-(aminomethyl)sulfonyl anisole.
Oxidation: Sulfone derivatives such as p-[(chloromethyl)sulfonyl]sulfone.
Reduction: Sulfide derivatives like p-[(chloromethyl)sulfanyl]anisole.
科学的研究の応用
Anisole, p-[(chloromethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of anisole, p-[(chloromethyl)sulfonyl]- involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and pharmaceuticals.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl chloride: Similar structure but lacks the sulfonyl group.
4-Methoxybenzoyl chloride: Contains a carbonyl group instead of a sulfonyl group.
4-Methoxybenzyl alcohol: The chloromethyl group is replaced by a hydroxymethyl group.
Uniqueness
Anisole, p-[(chloromethyl)sulfonyl]- is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
IUPAC Name |
1-(chloromethylsulfonyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-7-2-4-8(5-3-7)13(10,11)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQVAIQWMHJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324009 | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-96-1 | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















